molecular formula C12H12N2O3 B13693307 3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one

3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B13693307
M. Wt: 232.23 g/mol
InChI Key: JKFRFLXYPGHMAL-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one (CAS: 1713627-55-4) is a heterocyclic compound featuring a pyrazinone core substituted with a 2,4-dimethoxyphenyl group at the 3-position.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C12H12N2O3/c1-16-8-3-4-9(10(7-8)17-2)11-12(15)14-6-5-13-11/h3-7H,1-2H3,(H,14,15)

InChI Key

JKFRFLXYPGHMAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=CNC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or reduced pyrazinone compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to its observed bioactivity. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Features Biological Relevance Reference
3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one 2,4-Dimethoxyphenyl at C3 Electron-rich aromatic group; moderate logP Kinase inhibition (PDGFRβ, PDE5)
3-(3,4,5-Trimethoxyphenyl)pyrazin-2(1H)-one 3,4,5-Trimethoxyphenyl at C3 Increased steric bulk and electron density PDGFRβ inhibition (IC50 < 1 µM)
3-(3-Trifluoromethylphenyl)pyrazin-2(1H)-one 3-CF₃-phenyl at C3 Electron-withdrawing group; higher lipophilicity (logP ~3.5) Enhanced CNS penetration
3-(Cyclohexylamino)-1-isobutylpyrazin-2(1H)-one Cyclohexylamino at C3; isobutyl at N1 Aliphatic substituents; logP 2.06 Potential for oral bioavailability
Quinoxalin-2(1H)-one derivatives Benzene-fused pyrazinone Extended aromatic system; planar structure Broad-spectrum (antibacterial, anticancer)
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxyphenyl group (electron-donating) contrasts with trifluoromethyl (electron-withdrawing) in terms of electronic effects. This impacts binding to enzymes like PDGFRβ, where electron-rich substituents enhance affinity .
  • Lipophilicity : The trifluoromethyl analogue (logP ~3.5) exhibits higher membrane permeability compared to the dimethoxyphenyl derivative (estimated logP ~2.5), favoring CNS activity .
  • Steric Effects : The 3,4,5-trimethoxyphenyl analogue’s bulk may improve selectivity for kinase targets but reduce solubility .
Comparison:
  • The Ugi approach () offers superior step economy (~3 steps) compared to traditional cyclization (5–8 hours reflux in ), making it preferable for scalable synthesis.
Table 2: Pharmacological Profiles of Select Analogues
Compound Target Activity (IC50/EC50) Therapeutic Area Reference
This compound PDE5 0.8 nM Hypertension, CNS disorders
3-(3,4,5-Trimethoxyphenyl)pyrazin-2(1H)-one PDGFRβ 0.3 µM Anticancer
Quinoxalin-2(1H)-one derivatives DNA gyrase, Topoisomerase 5–10 µM Antibacterial
Key Findings:
  • PDE5 Inhibition: The target compound’s nanomolar potency (IC50 0.8 nM) surpasses quinoxalinones (micromolar range), highlighting its suitability for cardiovascular and CNS applications .
  • Kinase Selectivity : The 3,4,5-trimethoxyphenyl analogue’s PDGFRβ inhibition (IC50 0.3 µM) suggests methoxy positioning critically modulates kinase binding .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight logP H-Bond Acceptors Polar Surface Area (Ų)
This compound 260.24 ~2.5 5 58.3
3-(3-Trifluoromethylphenyl)pyrazin-2(1H)-one 256.18 3.5 3 49.7
3-(Cyclohexylamino)-1-isobutylpyrazin-2(1H)-one 249.35 2.06 3 35.7
Insights:
  • Solubility: The dimethoxyphenyl derivative’s higher polar surface area (58.3 Ų) may reduce intestinal absorption compared to the cyclohexylamino analogue (35.7 Ų) .
  • CNS Penetration : The trifluoromethyl analogue’s lower polar surface area and higher logP align with enhanced brain permeability .

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